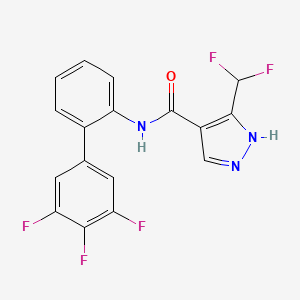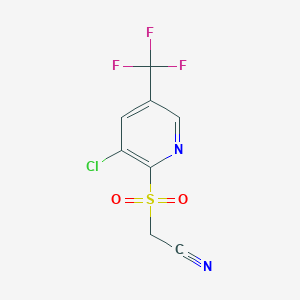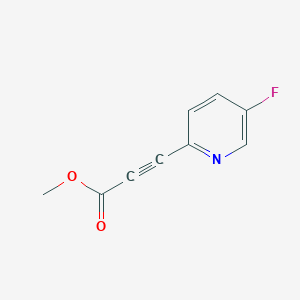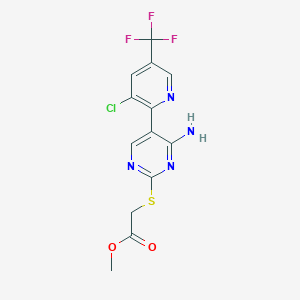
Fluxapyroxad-N-desmethyl
Vue d'ensemble
Description
Fluxapyroxad-N-desmethyl is a derivative of fluxapyroxad , a broad-spectrum pyrazole-carboxamide fungicide. It finds application in controlling gray mold caused by the fungus Botrytis cinerea in various crops. The fungicide inhibits the succinate dehydrogenase (SQR) enzyme, thereby stunting fungal growth and preventing wilts and other fungal infections .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Immunoanalysis in Food Quality Control
Fluxapyroxad is a carboxamide fungicide increasingly found in food samples. Immunochemical assays utilizing antibodies to fluxapyroxad have been developed for sensitive and specific determination of fluxapyroxad residues in food, such as peaches, apples, and grapes. These assays offer rapid, cost-effective, sensitive, and selective methods for large sample throughput and in situ applications (Mercader et al., 2017).
Resistance Monitoring in Agriculture
Studies on the resistance of Botrytis cinerea, a fungus causing gray mold on strawberries, to fluxapyroxad have been conducted. These studies help understand the development of resistance in pathogens and inform fungicide rotation strategies for effective disease control (Gao et al., 2023).
Environmental Impact Assessment
Fluxapyroxad's impact on non-target organisms like zebrafish has been evaluated. Studies on the toxic effects and potential mechanisms of fluxapyroxad in aquatic environments contribute to understanding its environmental impact and inform safe application practices (Lin et al., 2021).
Pesticide Residue Analysis
Research has been conducted on developing methods for the analysis and quantification of fluxapyroxad residues in agricultural products. These methods ensure the safety of food products by monitoring and controlling residue levels (Kwon et al., 2014).
Soil and Microbial Community Interaction
Studies have examined the effect of fluxapyroxad on microbial activity, community structure, and functional diversity in soil. Understanding these interactions is crucial for assessing the ecological impact of fungicide application (Wu et al., 2015).
Synthesis and Development of Analogues
Research in organic chemistry has focused on developing novel methods for synthesizing fluxapyroxad and its analogues. This work contributes to the development of new and potentially more effective fungicides (Zhang et al., 2019).
Mécanisme D'action
Target of Action
Fluxapyroxad-N-desmethyl, also known as Fluxapyroxad, primarily targets the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways . The inhibition of this enzyme disrupts these essential metabolic processes, thereby stunting the growth of fungi .
Mode of Action
This compound interacts with its target, the succinate dehydrogenase enzyme, by binding to it and inhibiting its function . This inhibition disrupts the citric acid cycle and mitochondrial electron transport pathways, which are vital for energy production in cells . As a result, the fungi’s ability to grow and reproduce is significantly impaired .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or TCA cycle), and the mitochondrial electron transport chain . These pathways are essential for energy production in cells. By inhibiting the succinate dehydrogenase enzyme, this compound disrupts these pathways, leading to a lack of energy in the fungal cells, which in turn inhibits their growth .
Pharmacokinetics
This compound is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing . The extent of absorption is approximately 65–80% of the administered dose, independent of dose and sex . Maximum concentrations of the compound in plasma are observed within 1 hour of dosing for the low-dose group . The main biotransformation mechanisms of this compound in rats are hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring, and conjugation with glucuronic acid or glutathione .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of spore germination, germ tube growth, and mycelial growth within the fungus target species . At the molecular level, this is achieved by disrupting the citric acid cycle and mitochondrial electron transport pathways, leading to a lack of energy in the fungal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s biodegradation is promoted in soils with higher organic matter contents . The pH of the soils may also be an important factor influencing the degradation of this compound, with degradation in more neutral pH soils being much faster than in acidic soil .
Safety and Hazards
Fluxapyroxad-N-desmethyl’s safety profile is closely related to that of fluxapyroxad. As with any systemic pesticide, there are concerns about groundwater contamination, especially when combined with other chemicals. Additionally, monitoring and management of resistance in B. cinerea should be carried out .
Analyse Biochimique
Biochemical Properties
Fluxapyroxad-N-desmethyl functions as a succinate dehydrogenase inhibitor (SDHI). It interacts with the succinate dehydrogenase enzyme, which is a key component of the mitochondrial respiratory chain (complex II). By inhibiting this enzyme, this compound disrupts the tricarboxylic acid cycle and mitochondrial electron transport, leading to impaired energy production in fungal cells . This inhibition affects several key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .
Cellular Effects
This compound has been shown to affect various cellular processes in fungal cells. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in zebrafish embryos, exposure to fluxapyroxad resulted in developmental cardiac defects, including heart malformation and pericardial edema . The compound also repressed the calcium signaling pathway and adrenergic signaling in cardiomyocytes, leading to apoptosis and other manifestations of cardiotoxicity . These effects highlight the potential impact of this compound on cellular function and overall organism health.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the succinate dehydrogenase complex (Sdh, complex II) of the respiratory chain. This binding disrupts cellular respiration and energy production in fungal cells . Additionally, mutations in the succinate dehydrogenase subunit-coding genes have been associated with resistance to fluxapyroxad in certain fungal isolates . These mutations alter the binding affinity of the enzyme for the inhibitor, reducing its efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that fluxapyroxad and its metabolites can persist in soil and water, with degradation rates varying depending on the presence of aerobic or anaerobic conditions . Long-term exposure to fluxapyroxad has been associated with resistance development in fungal populations, necessitating careful monitoring and management .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively control fungal infections without causing significant adverse effects. At higher doses, fluxapyroxad has been shown to cause liver toxicity and other adverse effects in mammals . The threshold for these toxic effects varies among species, highlighting the importance of dose optimization in agricultural applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is demethylated to form 3-(difluoromethyl)-N-(3’,4’,5’-trifluoro[1,1’-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide (M700F008) and further N-glycosylated to form 3-(difluoromethyl)-1-(β-D-glucopyranosyl)-N-(3’,4’,5’-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide (M700F048) . These metabolic transformations affect the compound’s bioavailability and toxicity, influencing its overall impact on the environment and non-target organisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s high octanol-water partition coefficient (Kow) indicates its potential for bioaccumulation in lipid-rich tissues . This property necessitates careful consideration of its environmental impact and potential risks to non-target organisms.
Subcellular Localization
This compound is localized within specific subcellular compartments, primarily the mitochondria, where it exerts its inhibitory effects on the succinate dehydrogenase enzyme . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with the enzyme. This subcellular localization is crucial for its fungicidal activity and overall efficacy.
Propriétés
IUPAC Name |
5-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5N3O/c18-11-5-8(6-12(19)14(11)20)9-3-1-2-4-13(9)24-17(26)10-7-23-25-15(10)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGSBKQBCWBROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=C(NN=C3)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)


![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)


![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)
![5-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B1436322.png)




![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)
![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)
